Iron stearate

Overview

Description

Mechanism of Action

Target of Action

Iron stearate, a metal-organic compound, is a salt of iron and stearic acid . The primary targets of this compound are the cells where it is used as a precursor in the thermal decomposition process or considered as an in situ formed intermediate precursor .

Mode of Action

The mode of action of this compound involves its interaction with these cells. The molecular and 3D-structural nature of this compound has been shown to affect the shape, size, and composition of the resulting iron oxide nanoparticles . This interaction leads to changes in the cellular structure and function.

Biochemical Pathways

This compound affects several biochemical pathways. Iron, an essential component of every cell in the body, plays major roles in oxygen transport, short-term oxygen storage, and energy generation . This compound, being a source of iron, contributes to these biochemical pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . The impact on bioavailability is determined by these factors.

Result of Action

The molecular and cellular effects of this compound’s action include changes in the shape, size, and composition of the resulting iron oxide nanoparticles . These nanoparticles can have various applications, including use in the design of new materials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, stearates are particularly attractive because of their higher stability to aging and hydration . Therefore, the environment in which this compound is used can affect its action and the resulting effects.

Biochemical Analysis

Biochemical Properties

Iron stearate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the 3D-structural nature of this compound .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Iron stearate can be synthesized through various methods:

Reacting Stearic Acid with Iron Oxide: This method involves the direct reaction of stearic acid with iron oxide under controlled conditions.

Treating Stearic Acid with Iron Chloride: In the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane), stearic acid is treated with iron chloride to produce this compound.

Industrial Production: Industrially, this compound is produced by heating an aqueous solution of sodium hydroxide to 85-95°C, slowly adding stearic acid, and then reacting it with an iron salt.

Chemical Reactions Analysis

Iron stearate undergoes various chemical reactions:

Oxidation and Reduction: As a metal-organic compound, this compound can participate in redox reactions, where the iron center can be oxidized or reduced.

Substitution Reactions: this compound can undergo substitution reactions where the stearate ligands are replaced by other ligands.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions often occur under mild to moderate temperatures.

Major Products: The major products depend on the specific reaction but can include iron oxides, hydroxides, and other iron complexes

Scientific Research Applications

Iron stearate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Iron stearate can be compared with other metal stearates and iron carboxylates:

Similar Compounds: Iron(II) stearate, iron(III) acetate, and iron(III) citrate are some compounds similar to this compound

Uniqueness: this compound’s higher stability to aging and hydration makes it particularly attractive for applications requiring long-term stability.

This compound’s versatility and stability make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

iron(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVCGRDGKAINSV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

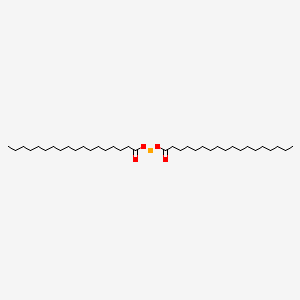

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940951 | |

| Record name | Iron(2+) dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-59-8, 19274-34-1, 5136-76-5 | |

| Record name | Ferrous stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(2+) dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DU7K04A3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of iron stearate?

A1: this compound doesn't have a single, definitive molecular formula. It exists as a complex with varying numbers of stearate chains per iron ion. For instance, FeSt2 represents an this compound complex with two stearate chains, while FeSt3 signifies a complex with three. []

Q2: How is the structure of this compound typically characterized?

A2: Several techniques are employed to characterize this compound's structure, including: * X-ray Diffraction (XRD): Reveals the lamellar structure of this compound, showing planes of iron polynuclear complexes (polycations) separated by stearate chains. [, ] * Infrared Spectroscopy (FTIR): Used to analyze the conformation of stearate chains (e.g., all-trans conformation) and to monitor degradation by tracking carbonyl group formation. [, ] * Mossbauer Spectroscopy: Provides insights into the iron oxidation states and the temperature-dependent mixed-valence states in this compound complexes. []

Q3: What is the composition of the iron polycations within this compound structures?

A3: The iron content varies significantly between FeSt2 and FeSt3: * FeSt2: Primarily composed of [Fe3-(μ3-O)St6·xH2O]Cl, with minimal or no free stearate. [] * FeSt3: A mixture dominated by [Fe7(μ3-O(H))6(μ2-OH)xSt12-2x]St, along with some [Fe3(μ3-O)St6·xH2O]St and free stearic acid. [] The larger polynuclear complexes in FeSt3 are attributed to faster hydrolysis and condensation rates in the iron(III) chloride solution compared to the iron(II) chloride solution used to synthesize FeSt2. []

Q4: Why is this compound chosen as a precursor or additive in various applications?

A4: this compound exhibits: * Enhanced Stability: Compared to other iron carboxylates, stearates demonstrate greater resistance to aging and hydration, making them suitable for long-term applications. [] * Controlled Decomposition: Upon thermal decomposition, this compound yields iron oxide nanoparticles (NPs), allowing for size, shape, and composition tuning. [, ] * Adhesion Promotion: this compound can enhance the adhesion of polymers, particularly polyolefins, to metals and other polymer surfaces. [] * Photodegradability: this compound acts as a pro-oxidant, promoting the degradation of polymers like polyethylene upon exposure to light. [, , , ]

Q5: How does the structure of this compound influence the properties of the resulting iron oxide nanoparticles?

A5: The molecular structure of the this compound precursor plays a crucial role in determining the characteristics of the resulting iron oxide nanoparticles (NPs): * Iron Content and Polycation Size: The varying iron content and polycation sizes in FeSt2 and FeSt3 lead to differences in NP size, shape, and composition. [, ] * Water Content: Dehydrated this compound precursors tend to yield nanocubes with straight faces, while hydrated precursors produce more rounded nanocubes. [] * Surfactant Interaction: The interaction of this compound with surfactants like sodium oleate during synthesis influences the NP shape, with specific ratios favoring the formation of nanoplates or nanocubes. []

Q6: What are the applications of this compound in polymer processing?

A6:* Photodegradable Films: this compound is used as a prodegradant additive in polyethylene films for agricultural mulching. It promotes photodegradation upon exposure to sunlight, facilitating the breakdown of the film after its intended use. [, , , , ]* Biodegradable Polyurethanes: this compound can enhance the biodegradation of polyurethane elastomers, making them suitable for applications where environmental decomposition is desired. []* Polishing Waxes: this compound, when saponified, forms a lubricating layer on metal surfaces during polishing with alumina particles. This layer improves the polishing efficiency and enhances the glossiness of the finished surface. []

Q7: What are the limitations of using this compound in degradable polyethylene films?

A7: * Control over Degradation Rate: Achieving precise control over the degradation rate of polyethylene films containing this compound is challenging. Factors such as prodegradant concentration, environmental conditions, and film processing methods can significantly influence the degradation process. [] * Durability: Balancing degradability with the required service life of the film can be challenging, especially in varying environmental conditions. []

Q8: How does this compound participate in catalytic reactions?

A8:* Thermal Decomposition: this compound serves as a precursor for the in situ formation of iron oxide nanoparticles, which can act as catalysts. [, ] * Oxidation Reactions: this compound can function as a catalyst in oxidation reactions. For example, it has been shown to enhance the oxidation of heavy oils, potentially improving their combustion properties. []

Q9: What factors influence the catalytic activity of this compound-derived materials?

A9:* Iron Oxidation State: The oxidation state of iron in the stearate complex can significantly influence its catalytic activity. Mixed-valence states, where both Fe(II) and Fe(III) are present, can exhibit unique catalytic properties. [] * Particle Size and Morphology: The size, shape, and morphology of the iron oxide nanoparticles formed from this compound decomposition can affect their catalytic activity and selectivity. [, ]* Support Material: this compound can be supported on materials like iron and nickel hydroxides to alter its catalytic properties and enhance stability. []

Q10: How does the environment influence the degradation of this compound-containing polyethylene films?

A10: Several environmental factors affect the photodegradation of polyethylene films containing this compound: * Soil Composition: The presence of humic and fulvic acids in soil can accelerate the photo-oxidation of polyethylene, likely due to the formation of reactive oxygen species. [] * Moisture: Water plays a significant role in the photo-oxidation process, with higher moisture levels generally leading to faster degradation. [] * UV Exposure: The rate and extent of degradation are directly influenced by the intensity and duration of ultraviolet (UV) radiation exposure. []

Q11: What are the environmental concerns associated with this compound-containing plastics?

A11: * Microplastic Formation: While this compound promotes the breakdown of polyethylene, it may not lead to complete mineralization. The formation of microplastics, small plastic particles that persist in the environment, is a concern. [] * Ecotoxicity of Degradation Products: The environmental fate and potential toxicity of the degradation products from this compound-containing plastics require further investigation. []

Q12: What are the key areas of ongoing research related to this compound?

A12: Current research focuses on: * Controlling Degradation: Developing strategies to precisely control the degradation rate of this compound-containing polymers for specific applications. [, ] * Understanding Degradation Mechanisms: Investigating the detailed mechanisms of this compound-mediated degradation in various environments. [, ] * Improving Biodegradability: Exploring modifications to this compound or its incorporation into new polymer systems to enhance biodegradability and reduce microplastic formation. [, ] * Assessing Environmental Impact: Evaluating the long-term environmental fate and potential ecotoxicological effects of this compound-containing materials and their degradation products. [, ]

Q13: How can computational chemistry contribute to this compound research?

A13: Computational methods can provide valuable insights into: * Structure-Activity Relationships: Simulating the interactions between this compound and polymers to understand how structural modifications influence its prodegradant activity. [] * Degradation Mechanisms: Modeling the degradation pathways of this compound-containing polymers at the molecular level to identify key intermediates and reaction steps. * Environmental Fate: Predicting the fate and transport of this compound and its degradation products in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)